N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of chlorophenyl, chromenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with chromenyl group: The thiazole intermediate can then be coupled with a chromenyl derivative through a nucleophilic substitution reaction.
Introduction of the chlorophenyl group: Finally, the chlorophenyl group can be introduced via an amide formation reaction using 3-chloroaniline and an appropriate acylating agent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or chromenyl moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the chromenyl structure.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H13ClN2O3S2 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H13ClN2O3S2/c21-13-5-3-6-14(9-13)22-18(24)11-28-20-23-16(10-27-20)15-8-12-4-1-2-7-17(12)26-19(15)25/h1-10H,11H2,(H,22,24) |
InChI Key |
MNPVFBVVHDGTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.